molecular formula C16H20ClN3OS B5537498 2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-cyclohexylacetamide

2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-cyclohexylacetamide

Cat. No.: B5537498
M. Wt: 337.9 g/mol
InChI Key: KQCYEWZXSYUCBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-cyclohexylacetamide is a chemical compound with a complex structure that includes a pyridine ring substituted with chlorine, cyano, and dimethyl groups, as well as a sulfanyl group and a cyclohexylacetamide moiety

Preparation Methods

The synthesis of 2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-cyclohexylacetamide involves several steps. One common synthetic route includes the following steps:

    Formation of the pyridine ring: The pyridine ring is synthesized with the desired substituents (chlorine, cyano, and dimethyl groups) through a series of reactions involving appropriate starting materials and reagents.

    Introduction of the sulfanyl group: The sulfanyl group is introduced to the pyridine ring through a nucleophilic substitution reaction.

    Attachment of the cyclohexylacetamide moiety: The final step involves the attachment of the cyclohexylacetamide moiety to the sulfanyl-substituted pyridine ring through an amide bond formation reaction.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-cyclohexylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-cyclohexylacetamide has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound may be used in studies to investigate its biological activity, including its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Research may explore its potential therapeutic applications, such as its use in the treatment of diseases or as a diagnostic tool.

    Industry: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-cyclohexylacetamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The pathways involved in its mechanism of action would depend on the specific biological target and the nature of the interaction.

Comparison with Similar Compounds

Similar compounds to 2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-cyclohexylacetamide include other pyridine derivatives with similar substituents. Some examples are:

  • 2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-mesitylacetamide
  • 2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide

These compounds share structural similarities but may differ in their specific substituents and, consequently, their chemical and biological properties. The uniqueness of this compound lies in its specific combination of substituents and the resulting properties and applications.

Properties

IUPAC Name

2-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-cyclohexylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3OS/c1-10-13(8-18)16(19-11(2)15(10)17)22-9-14(21)20-12-6-4-3-5-7-12/h12H,3-7,9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCYEWZXSYUCBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Cl)C)SCC(=O)NC2CCCCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.